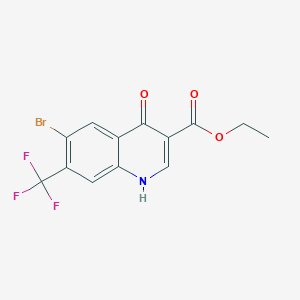

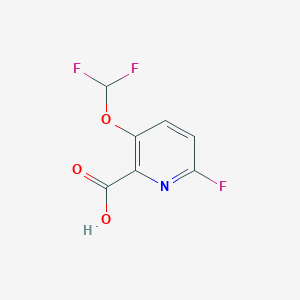

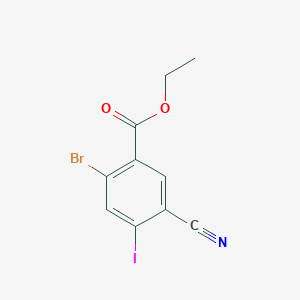

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Übersicht

Beschreibung

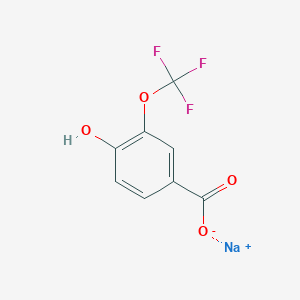

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a heterocyclic building block and a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .

Synthesis Analysis

The compound exhibits moderate cytotoxic activity against certain cancer cell lines. Its cytotoxic activity can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . Heating the compound with chloroacetyl chloride yields two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound also reacts with various reagents like urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield corresponding condensation products .Molecular Structure Analysis

The molecular formula of the compound is C13H10F3NO3 .Chemical Reactions Analysis

The compound undergoes various reactions to form different products. For instance, heating it with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield corresponding condensation products .Physical And Chemical Properties Analysis

The compound is a heterocyclic building block and a quinoline derivative . It has various pharmacological applications .Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines, which share a similar trifluoromethyl group with your compound, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Preparation of Rare Earth Complexes

- Application : “Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate”, a compound similar to the one you mentioned, is used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these preparations were not provided in the source .

3. Medicinal Chemistry

- Application : Quinoline motifs, which are present in your compound, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Method : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs .

- Results : Quinoline derivatives have shown various medicinal properties such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDFIBMJPMCMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)